molecular formula C15H28O3 B1600925 Ethyl 2-nonylacetoacetate CAS No. 51688-56-3

Ethyl 2-nonylacetoacetate

Cat. No.: B1600925
CAS No.: 51688-56-3
M. Wt: 256.38 g/mol
InChI Key: PSZKHWIWRLMMKZ-UHFFFAOYSA-N
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Description

Ethyl 2-nonylacetoacetate, also known as 2-acetylundecanoic acid ethyl ester, is an organic compound with the molecular formula C15H28O3. It is a member of the acetoacetate esters family, characterized by the presence of an acetoacetate group. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-nonylacetoacetate can be synthesized through the esterification of 2-nonylacetoacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-nonylacetoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted esters or other derivatives.

Scientific Research Applications

Ethyl 2-nonylacetoacetate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: this compound is utilized in the production of fragrances, flavors, and other

Properties

CAS No.

51688-56-3

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

ethyl 2-acetylundecanoate

InChI

InChI=1S/C15H28O3/c1-4-6-7-8-9-10-11-12-14(13(3)16)15(17)18-5-2/h14H,4-12H2,1-3H3

InChI Key

PSZKHWIWRLMMKZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C(=O)C)C(=O)OCC

Canonical SMILES

CCCCCCCCCC(C(=O)C)C(=O)OCC

Origin of Product

United States

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